molecular formula C14H12N2O4 B13998266 N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide CAS No. 82437-59-0

N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide

Cat. No.: B13998266
CAS No.: 82437-59-0
M. Wt: 272.26 g/mol
InChI Key: HVGRIVGAKSRURU-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide: is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide typically involves the reaction of 2,6-dimethyl-4-oxo-pyran-3-carboxylic acid with pyridine-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyran ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyran rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions, contributing to the development of new materials and pharmaceuticals.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit certain enzymes makes it a promising lead compound for drug discovery.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

  • N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide
  • 2,6-Dimethyl-4-oxo-pyran-3-carboxylic acid
  • Pyridine-2-carboxamide

Comparison: this compound stands out due to its unique combination of a pyran and pyridine ring This fusion imparts distinct chemical and biological properties, making it more versatile compared to its individual components

Properties

CAS No.

82437-59-0

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2,6-dimethyl-4-oxopyran-3-carbonyl)pyridine-2-carboxamide

InChI

InChI=1S/C14H12N2O4/c1-8-7-11(17)12(9(2)20-8)14(19)16-13(18)10-5-3-4-6-15-10/h3-7H,1-2H3,(H,16,18,19)

InChI Key

HVGRIVGAKSRURU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)C)C(=O)NC(=O)C2=CC=CC=N2

Origin of Product

United States

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